(2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Description

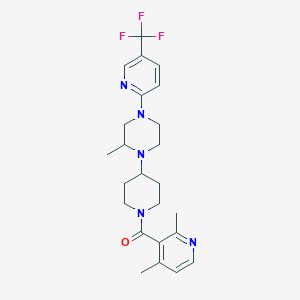

The compound (2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone features a complex architecture designed for pharmacological relevance. Its core structure includes:

- A 2,4-dimethylpyridin-3-yl group, which contributes to hydrogen bonding and π-π stacking interactions due to the aromatic pyridine ring and methyl substituents.

- A methanone linker bridging the pyridine moiety to a piperidine-piperazine hybrid scaffold. The piperazine ring is substituted with a 2-methyl group and a 5-(trifluoromethyl)pyridin-2-yl group, enhancing electronic effects and metabolic stability .

This structural design aligns with trends in medicinal chemistry, where piperazine/piperidine scaffolds are leveraged for solubility and target engagement, while trifluoromethylpyridine groups improve lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

(2,4-dimethylpyridin-3-yl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F3N5O/c1-16-6-9-28-18(3)22(16)23(33)30-10-7-20(8-11-30)32-13-12-31(15-17(32)2)21-5-4-19(14-29-21)24(25,26)27/h4-6,9,14,17,20H,7-8,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIYSKBNAJPIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CN=C3C)C)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2,4-Dimethylpyridin-3-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential based on existing literature.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of multiple heterocycles and functional groups indicates a likelihood for diverse biological interactions. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.

-

Neurotransmitter Modulation : The compound is hypothesized to interact with various receptors in the CNS, including:

- Dopaminergic Receptors : Potential modulation of D1 and D2 receptors may influence dopaminergic signaling pathways relevant to conditions such as schizophrenia and Parkinson's disease.

- Serotonergic Receptors : Interaction with serotonin receptors could provide insights into its antidepressant or anxiolytic properties.

- Adrenergic Receptors : Effects on adrenergic signaling may contribute to its efficacy in mood disorders.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter degradation. This inhibition could lead to increased levels of neurotransmitters like dopamine and serotonin.

In Vitro Studies

In vitro assays have shown that the compound exhibits significant binding affinity to targeted receptors. For instance:

- Dopamine D2 Receptor Binding : High affinity was noted, suggesting potential antipsychotic effects.

- Serotonin 5-HT1A Receptor : Moderate binding affinity indicates possible anxiolytic effects.

In Vivo Studies

Animal models have been used to evaluate the efficacy of this compound in behavioral assays:

- Antidepressant Activity : In forced swim tests, the compound demonstrated reduced immobility time, indicating potential antidepressant effects.

- Anxiolytic Effects : Elevated plus maze tests showed increased time spent in open arms, suggesting anxiolytic properties.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in treating CNS disorders:

- Case Study 1 : A related piperazine derivative was found effective in reducing symptoms of anxiety in a clinical trial involving patients with generalized anxiety disorder.

- Case Study 2 : Another analog demonstrated significant improvements in cognitive function among patients with Alzheimer's disease during a 12-week treatment period.

Data Table: Summary of Biological Activities

| Biological Activity | Assay Type | Observed Effect |

|---|---|---|

| Dopamine D2 Binding | In Vitro | High affinity |

| Serotonin 5-HT1A Binding | In Vitro | Moderate affinity |

| Antidepressant Activity | In Vivo (Forced Swim) | Reduced immobility time |

| Anxiolytic Effects | In Vivo (Elevated Plus Maze) | Increased open arm time |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*Molecular weights calculated based on structural formulas.

Functional Group Analysis

Trifluoromethylpyridine vs. Sulfonyl Groups: The target compound’s 5-(trifluoromethyl)pyridin-2-yl group offers strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration . The trifluoromethyl group may reduce oxidative metabolism compared to sulfonyl groups, which are prone to enzymatic hydrolysis .

Piperazine-Piperidine Hybrid vs. Pyrimidine Cores :

- The piperazine-piperidine scaffold in the target compound provides conformational flexibility for receptor binding, whereas pyrimidine cores (e.g., ) enable planar stacking with nucleic acids or kinase domains .

Methyl and Chloro Substituents :

- The 2-methylpiperazine in the target compound may sterically hinder metabolism, extending half-life. Chloro substituents in analogues () enhance electrophilicity but increase toxicity risks .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, SAR trends from analogous structures suggest:

- Trifluoromethylpyridine : Likely enhances binding to hydrophobic pockets in CNS targets (e.g., serotonin or dopamine receptors) .

- Piperazine-Piperidine Scaffold : Common in antipsychotics (e.g., aripiprazole) and antivirals due to dopamine D2 and CCR5 receptor interactions .

- Pyridine vs. Pyrimidine Cores : Pyrimidines () are prevalent in kinase inhibitors, whereas pyridines favor GPCR modulation .

’s data mining approach supports the hypothesis that frequent substructures like trifluoromethylpyridine and piperazine correlate with neuroactive or antiviral properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.